molecular formula C19H13FN4O3 B6420987 1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923685-68-1

1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6420987
CAS No.: 923685-68-1
M. Wt: 364.3 g/mol
InChI Key: YYFACDYRTPPEHE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-fluorophenyl group at the 1-position of the triazole ring, a methyl substituent at the 5-position, and an amide linkage to a coumarin (2-oxo-2H-chromen-6-yl) moiety. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent variations .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3/c1-11-18(22-23-24(11)15-6-3-13(20)4-7-15)19(26)21-14-5-8-16-12(10-14)2-9-17(25)27-16/h2-10H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFACDYRTPPEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

  • 4-Fluorophenyl vs. 4-Chlorophenyl: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to chlorinated analogs like 1-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (C200-3223) .
  • 4-Fluorophenyl vs. 3-Chlorophenyl :
    The compound 1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide () demonstrates that meta-substitution on the phenyl ring may alter pharmacokinetic properties due to differences in lipophilicity (logP = 3.12 vs. 2.89 for the target compound) .

Amide-Linked Group Variations

  • Coumarin (2-oxo-2H-chromen-6-yl) vs.
  • Coumarin vs. Thienopyrimidinone: Replacement with a thienopyrimidinone group, as in 1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, increases molecular weight (398.4 vs. ~310–374 g/mol) and introduces sulfur-based interactions .

Triazole Ring Modifications

  • Methyl vs. Cyclopropyl :
    The 5-methyl group in the target compound offers steric simplicity compared to 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , where the cyclopropyl group increases hydrophobicity (logP = 3.45) .

Key Research Findings

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound improves metabolic stability and target affinity compared to chlorinated analogs, as seen in CFTR potentiators (e.g., Z995908944) and analgesic compounds (e.g., ZIPSEY) .
  • Coumarin vs.
  • Methyl vs. Bulky Substituents: The 5-methyl group balances lipophilicity and steric effects, unlike cyclopropyl or amino substituents, which may hinder solubility .

Preparation Methods

Preparation of 4-Fluorophenyl Azide

4-Fluorophenyl azide is synthesized via diazotization of 4-fluoroaniline, followed by azide substitution:

Step 1: Diazotization
4-Fluoroaniline (1.0 equiv) is treated with hydrochloric acid (3.0 equiv) and sodium nitrite (1.1 equiv) at 0–5°C to form the diazonium salt.

Step 2: Azide Formation
The diazonium salt is reacted with sodium azide (1.5 equiv) in aqueous medium at 25°C for 2 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (Yield: 85–90%).

Characterization Data

  • 1H-NMR (400 MHz, CDCl3): δ 7.45–7.35 (m, 2H, aromatic), 7.15–7.05 (m, 2H, aromatic).

  • IR (cm⁻¹): 2100 (N₃ stretch), 1600 (C=C aromatic).

Synthesis of Propargylamide Alkyne

The alkyne precursor, 2-butynamide-coumarin , is prepared via coupling of 2-butynoic acid with 6-amino-2H-chromen-2-one:

Step 1: Acid Chloride Formation
2-Butynoic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) for 3 hours to yield 2-butynoyl chloride.

Step 2: Amide Coupling
6-Amino-2H-chromen-2-one (1.0 equiv) is reacted with 2-butynoyl chloride (1.2 equiv) in dichloromethane using triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours (Yield: 75–80%).

Characterization Data

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, coumarin-H), 7.35 (d, J = 8.4 Hz, 1H, coumarin-H), 6.45 (s, 1H, coumarin-H), 3.15 (s, 1H, C≡CH), 2.10 (s, 3H, CH3).

  • HRMS (ESI): m/z calculated for C₁₃H₉FN₂O₃ [M+H]⁺: 293.1234; found: 293.1238.

CuAAC Reaction for Triazole Formation

The triazole core is assembled via CuAAC between 4-fluorophenyl azide and the propargylamide alkyne:

Reaction Conditions

  • Catalyst: CuSO₄·5H₂O (0.2 equiv) with sodium ascorbate (0.4 equiv).

  • Solvent: tert-Butanol/water (1:1 v/v).

  • Temperature: 80°C, 12 hours.

  • Workup: Extraction with ethyl acetate, column chromatography (hexane/ethyl acetate 3:1).

Characterization of Target Compound

  • 1H-NMR (400 MHz, DMSO-d6): δ 10.25 (s, 1H, NH), 8.55 (s, 1H, triazole-H), 8.05–7.95 (m, 2H, aromatic), 7.70–7.60 (m, 2H, aromatic), 7.50 (d, J = 8.4 Hz, 1H, coumarin-H), 7.20 (d, J = 8.4 Hz, 1H, coumarin-H), 6.55 (s, 1H, coumarin-H), 2.45 (s, 3H, CH3).

  • 13C-NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 160.1 (C-F), 152.0 (triazole-C), 145.5 (coumarin-C), 128.0–115.0 (aromatic-C), 20.5 (CH3).

Optimization of Reaction Conditions

Catalyst Loading and Solvent Effects

Variations in Cu(I) catalyst concentration and solvent systems were evaluated to maximize yield (Table 1).

Table 1. Optimization of CuAAC Conditions

EntryCuSO₄ (equiv)SolventTemperature (°C)Yield (%)
10.1DMF8062
20.2t-BuOH/H₂O8088
30.3THF6045

Key Findings:

  • A solvent system of t-BuOH/H₂O (1:1) with 0.2 equiv CuSO₄ provided optimal regioselectivity and yield (88%).

  • Higher catalyst loading (>0.3 equiv) led to side product formation via oxidative homocoupling of alkynes.

Challenges and Alternative Approaches

Regiochemical Control

The methyl group at position 5 of the triazole necessitates precise control over alkyne substitution. Substituting 2-butynoic acid with propiolic acid resulted in undesired regioisomers, underscoring the necessity of methyl-substituted alkynes for correct regiochemistry.

Coumarin Functionalization

Direct coupling of 6-amino-coumarin with 2-butynoyl chloride required anhydrous conditions to prevent hydrolysis of the acid chloride. Alternative activators (e.g., HATU) were explored but offered no significant yield improvement .

Q & A

What are the standard synthetic protocols for 1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide?

Level : Basic
Methodological Answer :
The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Sodium azide and acetylene precursors are common reagents.

Coupling Reactions : Amide bond formation between the triazole-carboxylic acid intermediate and the 2-oxo-2H-chromen-6-amine moiety using coupling agents like EDCI or DCC.

Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Key Conditions : Reactions are monitored via TLC, and intermediates are purified via column chromatography. Final characterization uses NMR, MS, and elemental analysis .

How is this compound characterized post-synthesis?

Level : Basic
Methodological Answer :
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with fluorine coupling patterns (e.g., 4JFH^4J_{F-H}) for the 4-fluorophenyl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 408.12).
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide (1650–1700 cm1^{-1}) and triazole (1500–1600 cm1^{-1}) groups.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and fluorine percentages are validated .

How can crystallographic data resolve ambiguities in molecular structure?

Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL ( ) provides:

  • Bond Lengths/Angles : Confirms triazole planarity and amide geometry (e.g., C=O bond length ~1.23 Å).
  • Torsion Angles : Validates spatial arrangement of substituents (e.g., dihedral angle between triazole and coumarin rings).
  • Disorder Modeling : Resolves overlapping electron densities in flexible regions.
    Example : For analogous triazole-carboxamides, SHELXL refinement achieved R1 values < 0.05 using high-resolution data .

How to analyze structure-activity relationships (SAR) for this compound?

Level : Advanced
Methodological Answer :
SAR studies involve:

Modular Substitutions : Varying substituents (e.g., fluorophenyl, methyl groups) to assess impact on bioactivity.

Biological Assays : Testing against cancer cell lines (e.g., IC50 values) or enzyme targets (e.g., kinase inhibition).

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes.
Key Finding : Fluorine at the para-position enhances lipophilicity and target affinity in related triazoles, as seen in PubChem data for similar derivatives .

How to address contradictions between computational predictions and experimental bioactivity data?

Level : Advanced
Methodological Answer :
Resolve discrepancies via:

Iterative Refinement : Adjust force field parameters (e.g., AMBER) to better model fluorine interactions.

Experimental Validation : Re-test solubility (e.g., DMSO stock concentration) to rule out aggregation artifacts.

Statistical Analysis : Use Bayesian models to weigh conflicting data points, as recommended in qualitative research frameworks .

What computational methods predict interactions with biological targets?

Level : Advanced
Methodological Answer :

  • Molecular Docking : AutoDock or Glide for binding pose prediction (e.g., coumarin ring stacking with kinase ATP pockets).
  • MD Simulations : GROMACS for stability assessment over 100 ns trajectories.
  • QSAR Models : CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .

What biological assays are used to evaluate this compound’s activity?

Level : Basic
Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
  • Microbial Screening : Broth microdilution for MIC values against S. aureus or E. coli.
    Note : Solubility in assay media (e.g., PBS with 0.1% Tween-80) must be validated .

How to optimize reaction conditions for improved yield and purity?

Level : Advanced
Methodological Answer :

  • DoE Approach : Vary temperature (60–100°C), catalyst loading (CuI: 5–20 mol%), and solvent (DMF vs. THF) using a factorial design.
  • In-line Analytics : ReactIR monitors azide consumption in real-time.
  • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials.
    Example : For analogous triazoles, CuI at 10 mol% in DMF increased yields from 65% to 88% .

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